molecular formula C14H21BBrNO2 B037313 4-Bromophenylboronic acid N-butyldiethanolamine ester CAS No. 1257642-68-4

4-Bromophenylboronic acid N-butyldiethanolamine ester

Cat. No.: B037313
CAS No.: 1257642-68-4
M. Wt: 326.04 g/mol
InChI Key: ZBXYTGCVRYVFCP-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane is a boron-containing heterocyclic compound It is characterized by the presence of a bromophenyl group and a butyl chain attached to a dioxazaborocane ring

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve looking at the compound’s interactions with biological macromolecules and its effects on biochemical pathways .

Safety and Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions. For example, if the compound has medicinal properties, future work could involve improving its efficacy or reducing its side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane typically involves the reaction of 4-bromophenylboronic acid with a suitable dioxazaborocane precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or dichloromethane. The reaction mixture is heated to reflux to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (potassium carbonate, sodium hydroxide).

    Oxidation: Oxidizing agents (hydrogen peroxide, sodium periodate), solvents (water, methanol).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, THF).

Major Products:

  • Substituted derivatives of 2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane.
  • Boronic acids or esters.
  • Reduced derivatives with modified bromophenyl groups.

Comparison with Similar Compounds

Uniqueness: 2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane is unique due to the presence of both the bromophenyl group and the butyl chain, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial use .

Properties

IUPAC Name

2-(4-bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BBrNO2/c1-2-3-8-17-9-11-18-15(19-12-10-17)13-4-6-14(16)7-5-13/h4-7H,2-3,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXYTGCVRYVFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCN(CCO1)CCCC)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584898
Record name 2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257642-68-4
Record name 2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257642-68-4
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